molecular formula C14H9NO2 B042598 3-Phenoxybenzoyl cyanide CAS No. 61775-25-5

3-Phenoxybenzoyl cyanide

Cat. No.: B042598
CAS No.: 61775-25-5
M. Wt: 223.23 g/mol
InChI Key: RBJUQCDEOCYPBM-UHFFFAOYSA-N
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Description

3-Phenoxybenzoyl cyanide is an organic compound with the molecular formula C14H9NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its phenoxybenzoyl group attached to a cyanide group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxybenzoyl cyanide can be synthesized through the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in anhydrous diethyl ether in the presence of triethylamine as an HCl acceptor . The reaction is carried out at room temperature (20-25°C) with vigorous stirring for 1 hour, resulting in a high yield of the desired nitrile compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the involvement of cyanide-containing reagents.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzoyl cyanide undergoes various chemical reactions, including:

    Substitution Reactions: The cyanide group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Imidate hydrochlorides and other substituted derivatives.

    Reduction: Amines and other reduced compounds.

    Oxidation: Carboxylic acids and oxidized derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxybenzoyl cyanide stands out due to its unique combination of a phenoxybenzoyl group and a cyanide group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.

Properties

IUPAC Name

3-phenoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUQCDEOCYPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210770
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61775-25-5
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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